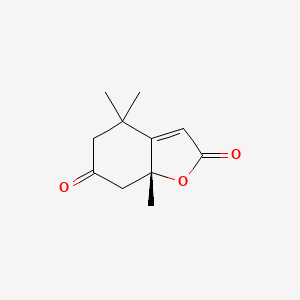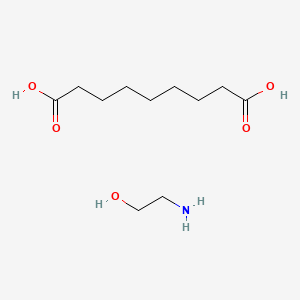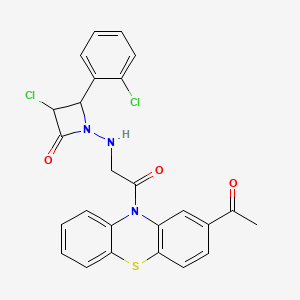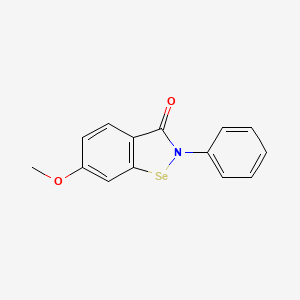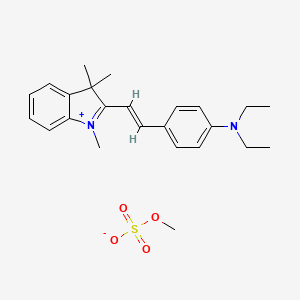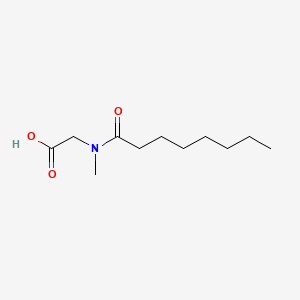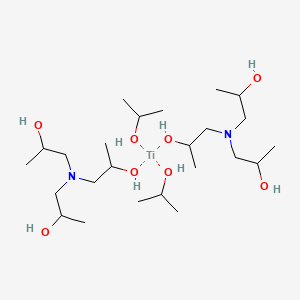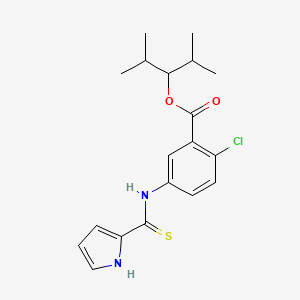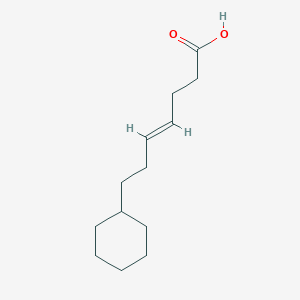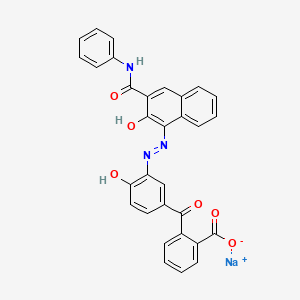
Sodium 2-(4-hydroxy-3-((2-hydroxy-3-((phenylamino)carbonyl)-1-naphthyl)azo)benzoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-(4-hydroxy-3-((2-hydroxy-3-((phenylamino)carbonyl)-1-naphthyl)azo)benzoyl)benzoate is a complex organic compound known for its vibrant color and extensive use in various industries. This compound is a type of azo dye, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings. Azo dyes are widely used due to their stability and the variety of colors they can produce.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(4-hydroxy-3-((2-hydroxy-3-((phenylamino)carbonyl)-1-naphthyl)azo)benzoyl)benzoate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of an aromatic amine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a coupling component, such as a phenol or naphthol derivative, under alkaline conditions to form the azo compound.
Substitution and Neutralization: The resulting azo compound undergoes further substitution reactions to introduce the sodium salt form, followed by neutralization to obtain the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The azo group can be reduced to form amines, which can further react to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents to facilitate the reaction.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and their derivatives.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Sodium 2-(4-hydroxy-3-((2-hydroxy-3-((phenylamino)carbonyl)-1-naphthyl)azo)benzoyl)benzoate has several applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool due to its ability to bind to specific biological molecules.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of colored plastics and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to interact with various molecular targets:
Binding to Proteins: The azo group can form stable complexes with proteins, altering their structure and function.
Pathways Involved: The compound can influence cellular pathways by binding to enzymes and receptors, affecting processes such as signal transduction and metabolic regulation.
Comparación Con Compuestos Similares
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining amyloid tissues.
Sudan III: Employed in staining lipids in biological samples.
Uniqueness: Sodium 2-(4-hydroxy-3-((2-hydroxy-3-((phenylamino)carbonyl)-1-naphthyl)azo)benzoyl)benzoate is unique due to its specific structure, which provides distinct color properties and binding capabilities. Its versatility in various applications, from industrial dyeing to scientific research, highlights its importance and utility.
Propiedades
Número CAS |
85204-11-1 |
|---|---|
Fórmula molecular |
C31H20N3NaO6 |
Peso molecular |
553.5 g/mol |
Nombre IUPAC |
sodium;2-[4-hydroxy-3-[[2-hydroxy-3-(phenylcarbamoyl)naphthalen-1-yl]diazenyl]benzoyl]benzoate |
InChI |
InChI=1S/C31H21N3O6.Na/c35-26-15-14-19(28(36)22-12-6-7-13-23(22)31(39)40)17-25(26)33-34-27-21-11-5-4-8-18(21)16-24(29(27)37)30(38)32-20-9-2-1-3-10-20;/h1-17,35,37H,(H,32,38)(H,39,40);/q;+1/p-1 |
Clave InChI |
FRHKKNJAEQOFMS-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)C(=O)C5=CC=CC=C5C(=O)[O-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


